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For Researchers, Scientists, and Drug Development Professionals

Abstract
Antifungal agent 41 is a compound with demonstrated inhibitory effects against Candida

albicans both in vitro and in vivo, marking it as a molecule of significant interest for the research

and development of novel treatments for invasive fungal infections[1]. This technical guide

provides a comprehensive overview of the spectroscopic analysis of Antifungal agent 41,

based on its putative chemical structure. Detailed experimental protocols for its characterization

by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared

(IR) Spectroscopy are presented. Furthermore, this document includes predicted spectroscopic

data to serve as a benchmark for experimental verification. A hypothesized mechanism of

action, targeting the ergosterol biosynthesis pathway, is also discussed and visually

represented.

Chemical Structure and Properties
While a definitive public confirmation linking the designation "Antifungal agent 41" to a specific

CAS number is pending, available data strongly suggests its identity as the compound with the

following structure, as cataloged in PubChem with CID 163114077[2].

Table 1: Chemical Identity of Antifungal Agent 41
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Parameter Value

IUPAC Name

(3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-

dihydroxy-10,13-dimethyl-17-[(2R)-6-

methylheptan-2-

yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-

tetradecahydrocyclopenta[a]phenanthren-12-

one[2]

Molecular Formula C27H46O3[2]

Molecular Weight 418.7 g/mol [2]

Appearance White to off-white solid (predicted)

Solubility
Soluble in methanol, ethanol, DMSO; sparingly

soluble in water (predicted)

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Antifungal agent 41
based on its sterol-like structure. These values are derived from computational models and

typical spectroscopic characteristics of similar sterol compounds.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.6 - 4.1 m 2H CH-OH

~0.6 - 2.5 m 41H Aliphatic Protons

~0.65 s 3H C18-CH₃

~0.90 s 3H C19-CH₃

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (ppm) Assignment

~210 C=O (Ketone)

~70 - 80 CH-OH

~12 - 60 Aliphatic Carbons

Table 4: Predicted Mass Spectrometry Data

Technique Predicted m/z Interpretation

ESI-MS 419.35198 [M+H]⁺

441.33392 [M+Na]⁺

417.33742 [M-H]⁻

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Antifungal agent
41.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation:

Accurately weigh 5-10 mg of Antifungal agent 41.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: zg30
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Number of Scans: 16

Receiver Gain: Set automatically

Acquisition Time: ~2.7 s

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Receiver Gain: Set automatically

Acquisition Time: ~1.1 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC

= 77.16 ppm).

Integrate the peaks in the ¹H NMR spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray

Ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of Antifungal agent 41 in methanol at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water

containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative

ion mode.

Acquisition Parameters (Positive Ion Mode):

Ionization Mode: ESI+

Capillary Voltage: 3.5 kV

Sampling Cone: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

Mass Range: 100-1000 m/z

Data Analysis:

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

For tandem MS (MS/MS) experiments, select the primary molecular ion for fragmentation

and analyze the resulting product ions to deduce structural information, which is particularly

useful for sterol-like molecules[3][4].
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid Antifungal agent 41 directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Analysis:

Identify characteristic absorption bands for key functional groups.

O-H stretch (alcohols): Broad band around 3300-3500 cm⁻¹

C-H stretch (alkanes): Sharp bands around 2850-3000 cm⁻¹

C=O stretch (ketone): Strong, sharp band around 1700-1725 cm⁻¹

Visualizations
Experimental Workflow
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Diagram 1: General Spectroscopic Analysis Workflow
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Caption: General Spectroscopic Analysis Workflow.

Hypothesized Signaling Pathway
The sterol-like structure of Antifungal agent 41 suggests a mechanism of action that interferes

with the fungal cell membrane. A primary target for many antifungal drugs is the ergosterol

biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous

to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and

ultimately cell death[5].
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Diagram 2: Hypothesized Inhibition of Ergosterol Biosynthesis
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Caption: Hypothesized Inhibition of Ergosterol Biosynthesis.

Conclusion
This guide outlines the foundational spectroscopic methods for the characterization of

Antifungal agent 41. The provided protocols and predicted data serve as a robust starting

point for researchers. Experimental verification of the predicted data will be crucial in confirming

the structure and purity of the compound. Further studies, including two-dimensional NMR

experiments (COSY, HSQC, HMBC) and detailed fragmentation analysis by tandem mass

spectrometry, will provide a more definitive structural elucidation. Understanding the precise

mechanism of action through targeted biochemical assays will be the next critical step in the

development of this promising antifungal agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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